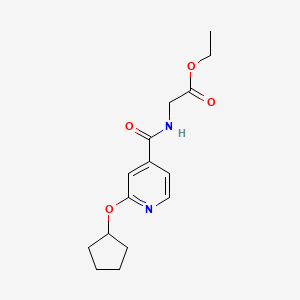

Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate

Description

Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate is a synthetic organic compound featuring a pyridine (isonicotinamide) core substituted with a cyclopentyloxy group and an ethyl acetamide side chain.

Properties

IUPAC Name |

ethyl 2-[(2-cyclopentyloxypyridine-4-carbonyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-2-20-14(18)10-17-15(19)11-7-8-16-13(9-11)21-12-5-3-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBZQTUJCDZKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC(=NC=C1)OC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate typically involves multiple steps:

Formation of the Isonicotinamido Intermediate: The initial step involves the reaction of isonicotinic acid with a suitable amine to form the isonicotinamido intermediate.

Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced through an etherification reaction, where cyclopentanol reacts with the isonicotinamido intermediate in the presence of a dehydrating agent.

Esterification: The final step involves the esterification of the intermediate with ethyl chloroacetate under basic conditions to yield Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate and related compounds:

Key Observations:

- Core Heterocycles : The target compound’s pyridine core contrasts with benzofuran (aromatic ether), thiazole (sulfur-nitrogen heterocycle), and imidazole (nitrogen-rich) systems. These cores influence electronic properties and binding affinities .

- Substituent Effects : The cyclopentyloxy group enhances lipophilicity compared to smaller ethers (e.g., methoxy) or polar groups (e.g., sulfinyl in benzofuran derivatives) .

- Bioactivity Potential: Thiazole and imidazole derivatives exhibit pesticidal or antimicrobial activity, suggesting the target compound’s isonicotinamide core may target similar pathways .

Biological Activity

Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate is a compound of growing interest in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Overview of the Compound

Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate is characterized by a complex structure that includes an ethyl ester, a cyclopentyloxy group, and an isonicotinamido moiety. These structural features suggest potential interactions with biological macromolecules, making it a candidate for various pharmacological studies.

Synthesis Methods

The synthesis of Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate typically involves several key steps:

- Formation of Isonicotinamido Intermediate : Reaction of isonicotinic acid with a suitable amine.

- Introduction of Cyclopentyloxy Group : Etherification reaction with cyclopentanol in the presence of a dehydrating agent.

- Esterification : Final step involving reaction with ethyl chloroacetate under basic conditions.

These methods can be optimized for yield and purity using advanced techniques such as chromatography and continuous flow systems.

The biological activity of Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to inhibition or activation of these targets, resulting in various biological effects. The precise pathways involved depend on the specific application and target molecules.

Antimicrobial Activity

Research has indicated that compounds similar to Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the isonicotinamido moiety have demonstrated antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound suggest it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. The cyclopentyloxy group may enhance lipophilicity, facilitating better cellular uptake and bioavailability .

Anti-inflammatory Effects

Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Case Studies

-

Study on Antimicrobial Activity :

A study evaluated the antimicrobial efficacy of various derivatives including Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate against bacterial strains using disk diffusion methods. Results indicated that this compound exhibited notable activity against Klebsiella pneumoniae and Proteus vulgaris, suggesting its potential as an antimicrobial agent . -

In Vitro Anticancer Study :

In vitro assays conducted on cancer cell lines revealed that Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate significantly reduced cell viability in a dose-dependent manner, indicating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 2-(2-(cyclohexyloxy)isonicotinamido)acetate | Cyclohexyloxy group instead of cyclopentyloxy | Similar antimicrobial properties |

| Ethyl 2-(2-(phenoxy)isonicotinamido)acetate | Phenoxy group instead of cyclopentyloxy | Enhanced anticancer activity observed |

| Ethyl 2-(3-(cyclopentyloxy)isonicotinamido)acetate | Different position of the cyclopentyloxy group | Variability in biological activity noted |

The unique structural features of Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate contribute to its distinct biological activities compared to similar compounds, highlighting its potential in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.